Ammonium platinous cyanide

Description

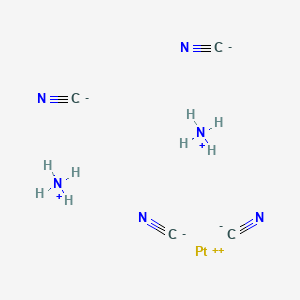

Structure

2D Structure

Properties

CAS No. |

562-79-8 |

|---|---|

Molecular Formula |

C4H8N6Pt |

Molecular Weight |

335.23 g/mol |

IUPAC Name |

diazanium;platinum(2+);tetracyanide |

InChI |

InChI=1S/4CN.2H3N.Pt/c4*1-2;;;/h;;;;2*1H3;/q4*-1;;;+2/p+2 |

InChI Key |

YRFLKRFQCOXILO-UHFFFAOYSA-P |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[Pt+2] |

Origin of Product |

United States |

Historical Trajectories and Seminal Discoveries in Platinous Cyanide Chemistry

Early Investigations into Platinum-Cyanide Complexes

The study of metal-cyanide complexes dates back to the early 18th century with the synthesis of Prussian blue, a mixed-valence iron-cyanide complex, in 1706. wikipedia.org However, systematic investigations into platinum-cyanide complexes began much later, as part of the broader exploration of platinum chemistry in the 19th century. Simple salts of the tetracyanoplatinate anion, [Pt(CN)₄]²⁻, have been described for over 200 years. researchgate.net These early studies were largely descriptive, focusing on the synthesis and isolation of various salts containing the platinous cyanide anion with different cations, including ammonium (B1175870).

These initial forays were characterized by the observation of the distinct properties of these compounds, such as their vibrant colors and crystalline nature. The synthesis of ammonium platinous cyanide, (NH₄)₂[Pt(CN)₄], would have followed from the general preparative methods of the time, such as the reaction of a soluble ammonium salt with a soluble tetracyanoplatinate, or the direct reaction of ammonium cyanide with a platinum(II) salt. wikipedia.org While not commercially sold due to its instability, ammonium cyanide itself can be prepared through several methods, including the reaction of hydrogen cyanide with ammonia (B1221849). wikipedia.org

| Era | Key Development | Significance |

|---|---|---|

| Early 18th Century | Synthesis of Prussian blue (an iron-cyanide complex). wikipedia.org | Represents one of the first synthetic coordination compounds, establishing the precedent for metal-cyanide chemistry. |

| Early 19th Century | Isolation and description of various tetracyanoplatinate salts. researchgate.net | Marks the beginning of the systematic study of platinous cyanide complexes, including the ammonium salt. |

| Mid-19th Century | Work by chemists like Leopold Gmelin on cobalt-ammine complexes. mdpi.com | These parallel studies on other transition metals built the foundational knowledge base for understanding coordination. |

Evolution of Coordination Chemistry Theories Applied to Platinum(II) Systems

The theoretical understanding of how atoms were arranged in platinum-cyanide complexes evolved significantly over time. Early models, such as the "chain theory," attempted to explain the constitution of metal ammines and similar compounds using concepts derived from organic chemistry, but they failed to account for many experimental observations. libretexts.org

The breakthrough came with Alfred Werner's coordination theory, proposed in the early 1890s. libretexts.org Werner, who won the Nobel Prize in Chemistry in 1913, conducted extensive experiments on metal halide complexes with ammonia, including those of platinum. libretexts.orgsolubilityofthings.com His theory introduced the concepts of a central metal ion, ligands, coordination number, and a "coordination sphere."

For platinum(II) systems, Werner's studies established a coordination number of 4. libretexts.org This meant that in this compound, the platinum(II) ion is directly bonded to four cyanide ligands, forming the complex anion [Pt(CN)₄]²⁻. The ammonium ions, NH₄⁺, exist outside this coordination sphere and balance the charge. This model successfully explained the existence of isomers and the chemical behavior of these compounds, which the chain theory could not. libretexts.orgwikipedia.org Werner's work correctly predicted the square planar geometry that is characteristic of tetracyanoplatinate(II) complexes. onetunnel.org

| Theory | Prediction for (NH₄)₂[Pt(CN)₄] | Experimental Agreement |

|---|---|---|

| Chain Theory (Hypothetical Application) | Would likely have proposed a chain-like structure, failing to distinguish between coordinated and ionic groups and incorrectly predicting reactivity. | Poor. Fails to explain the stability of the Pt-CN unit and the existence of only three ions in solution. |

| Werner's Coordination Theory | Proposes a central Pt(II) ion surrounded by four CN⁻ ligands in a square planar arrangement ([Pt(CN)₄]²⁻), with two NH₄⁺ counter-ions. Predicts 3 ions in solution. | Excellent. Accurately describes the structure, stability, and ionic behavior of the compound. libretexts.org |

Milestones in the Development of Cyanoplatinate Chemistry

The field of cyanoplatinate chemistry is marked by several key discoveries that highlight the unique and useful properties of these materials.

A major milestone was the discovery that certain platinocyanide salts, notably barium platinocyanide (Ba[Pt(CN)₄]), fluoresce with a green glow when exposed to X-rays or gamma rays. wikipedia.org This property was instrumental in Wilhelm Röntgen's discovery of X-rays in 1895 and was crucial for the development of early fluoroscopes for medical imaging.

Another significant development was the synthesis and characterization of Krogmann's salt, a partially oxidized tetracyanoplatinate salt. wikipedia.org This compound exhibits unusually high electrical conductivity along one dimension due to the close stacking of the square planar [Pt(CN)₄] units, creating "platinum chains." researchgate.net This discovery opened up new avenues in the study of one-dimensional conductors and materials with anisotropic properties.

More recently, research has focused on the practical applications of the strong bond between platinum and cyanide. This includes the use of cyanide solutions in hydrometallurgy to leach platinum-group metals from ores and spent catalysts. onetunnel.orgresearchgate.net Furthermore, the stability of the tetracyanoplatinate ion has led to investigations into using platinum compounds as potential antidotes for cyanide poisoning, as they can effectively sequester cyanide anions. nih.govacs.orgnih.gov

Synthetic Methodologies and Mechanistic Investigations of Ammonium Platinous Cyanide Analogues and Precursors

Advanced Synthetic Routes to Tetracyanoplatinate(II) Anions

The formation of the tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻, is the cornerstone of synthesizing ammonium (B1175870) platinous cyanide. This process involves the careful selection of precursors and precise control over reaction conditions to ensure high yield and purity.

Precursor Synthesis and Reactivity

The synthesis of tetracyanoplatinate(II) anions typically commences with a suitable platinum(II) or platinum(IV) precursor. A common and effective starting material is ammonium tetrachloroplatinate(II), (NH₄)₂[PtCl₄]. This precursor can be synthesized by the reduction of ammonium hexachloroplatinate(IV), (NH₄)₂[PtCl₆], using a reducing agent such as ammonium oxalate. The reaction proceeds as follows:

(NH₄)₂[PtCl₆] + (NH₄)₂C₂O₄ → (NH₄)₂[PtCl₄] + 2NH₄Cl + 2CO₂ nih.gov

The reactivity of the platinum precursor towards cyanide ions is paramount. Studies have shown that the ligands already coordinated to the platinum center can significantly influence the rate of cyanide substitution. For instance, the presence of ligands like dimethyl sulfoxide (B87167) (DMSO) has been observed to activate the platinum center, enhancing its reactivity towards cyanide and facilitating the formation of the tetracyanoplatinate(II) anion. acs.orgnih.gov This activation is attributed to the trans effect of the sulfur-containing ligand, which labilizes the ligand opposite to it, promoting substitution. acs.org

Alternative precursors can also be employed. For example, platinum(II) complexes with bidentate amino-sulfide ligands have demonstrated enhanced reactivity towards cyanide addition, leading to the formation of tetracyanoplatinate(II). acs.org The general approach involves the displacement of existing ligands (e.g., halides, ammines, or solvent molecules) by cyanide ions in a stepwise manner until the stable, square-planar [Pt(CN)₄]²⁻ complex is formed.

Controlled Reaction Conditions for Cyanide Complex Formation

The successful synthesis of the tetracyanoplatinate(II) anion requires meticulous control over the reaction conditions. Key parameters include temperature, pH, and the stoichiometry of the reactants. The reaction of a platinum precursor with a cyanide source, such as potassium cyanide (KCN) or ammonium cyanide (NH₄CN), is typically carried out in an aqueous solution. wikipedia.orggoogle.com

The temperature of the reaction can influence the rate of ligand substitution. While some reactions proceed at room temperature, others may require gentle heating to overcome the activation energy barrier for ligand displacement. However, excessive temperatures should be avoided as they can lead to the decomposition of the reactants or products.

The pH of the reaction medium is another critical factor. The cyanide ion is the conjugate base of the weak acid hydrogen cyanide (HCN, pKa ≈ 9.2). Therefore, at acidic or neutral pH, a significant portion of the cyanide will be protonated as HCN, which is less nucleophilic and highly toxic. To ensure a sufficient concentration of the nucleophilic CN⁻ ion, the reaction is typically carried out under basic conditions. nih.gov

The stoichiometry of the reactants must be carefully controlled to drive the reaction to completion and form the desired tetracyanoplatinate(II) complex. An excess of the cyanide reagent is often used to ensure the complete substitution of all four coordination sites on the platinum(II) center. Following the reaction, the desired ammonium tetracyanoplatinate(II) can be isolated by crystallization, often by concentrating the solution or by the addition of a less polar solvent to reduce its solubility.

Mechanistic Studies of Ligand Coordination and Exchange in Platinum(II) Cyanide Synthesis

The formation of tetracyanoplatinate(II) from a precursor complex is a classic example of ligand substitution in a square-planar d⁸ metal center. The mechanism of these reactions is typically associative, involving the formation of a five-coordinate intermediate.

Thermodynamic and Kinetic Considerations in Ligand Substitution

The substitution of ligands on a platinum(II) center by cyanide ions is governed by both thermodynamic and kinetic factors.

Kinetic Considerations: The rate of ligand substitution in platinum(II) complexes is highly dependent on several factors, including the nature of the entering ligand, the leaving group, and the ligands already present in the complex (the trans effect). The general rate law for the substitution of a ligand L in a square-planar platinum(II) complex by a nucleophile Y is:

Rate = (k₁ + k₂[Y])[Complex]

This two-term rate law reflects two parallel pathways: a solvent-assisted pathway (k₁) and a direct nucleophilic attack pathway (k₂). For a strong nucleophile like cyanide, the k₂ pathway is often dominant.

The trans effect plays a crucial role in directing the substitution reactions. Ligands that are strong trans directors, such as cyanide and sulfur-containing ligands, weaken the bond of the ligand trans to them, making it more susceptible to substitution. acs.org This effect can be exploited to control the stereochemistry of the reaction products, although for the synthesis of the homoleptic [Pt(CN)₄]²⁻, the ultimate product is the same regardless of the initial stereochemistry of the precursor.

| Complex | Entering Ligand | Rate Constant (k₂) (M⁻¹s⁻¹) | Temperature (°C) | Reference |

|---|---|---|---|---|

| cis-[Pt(NH₃)₂(H₂O)₂]²⁺ | Cl⁻ | 3.5 x 10⁻³ | 25 | acs.org |

| [Pt(dien)Cl]⁺ | py | 4.2 x 10⁻⁵ | 25 | General Literature |

| [Pt(S-donor)Cl₃]⁻ | CN⁻ | Relatively Fast | 25 | acs.org |

Influence of Reaction Environment on Product Selectivity

The reaction environment, including the solvent, pH, and presence of other ions, can significantly influence the selectivity of the reaction and the nature of the final product.

Solvent Effects: The choice of solvent can affect the solubility of the reactants and products, as well as the stability of the transition state. In aqueous solutions, the aquation of halide ligands in the precursor can be a competing reaction. The use of aprotic polar solvents, such as DMSO, can not only enhance the reactivity of the platinum center but also influence the reaction pathway. nih.gov

pH Effects: As previously mentioned, the pH of the solution is critical for maintaining the cyanide in its nucleophilic CN⁻ form. At low pH, the concentration of CN⁻ is reduced, which will slow down the reaction rate and can potentially lead to the formation of partially substituted or hydroxo complexes. nih.gov In some cases, a carefully controlled pH gradient can be used to selectively form different cyanoplatinate species.

Ionic Strength and Counter-ion Effects: The ionic strength of the solution can influence the rate of reaction between charged species. The nature of the counter-ions present in the solution can also play a role, particularly in the crystallization of the final product. For the synthesis of ammonium tetracyanoplatinate(II), the presence of ammonium ions is, of course, essential for the formation of the desired salt.

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | log β | Reference |

|---|---|---|---|---|

| [Ni(H₂O)₆]²⁺ + 6NH₃ ⇌ [Ni(NH₃)₆]²⁺ + 6H₂O | -54 | -12.1 | 8.61 | libretexts.org |

| Pt²⁺ + 4CN⁻ ⇌ [Pt(CN)₄]²⁻ | Highly Negative | - | ~41 | General Literature |

| [Pt(CNC₂H₅)₄]²⁺ + [Pt(CN)₄]²⁻ ⇌ Dimer | -30 | Negative | - | nih.gov |

Solid-State Synthesis Approaches for Cyanoplatinate Frameworks

While solution-based methods are common for the synthesis of simple salts like ammonium tetracyanoplatinate(II), solid-state synthesis techniques offer alternative routes, particularly for the preparation of extended cyanoplatinate frameworks and coordination polymers. These methods are often solvent-free, which can be advantageous from an environmental and cost perspective.

One promising solid-state method is mechanochemical synthesis . researchgate.net This technique involves the grinding or milling of solid reactants, where the mechanical energy input induces chemical reactions. For the synthesis of ammonium tetracyanoplatinate(II), this could involve the milling of a solid platinum(II) precursor, such as (NH₄)₂[PtCl₄], with a solid cyanide source, like KCN or NH₄CN. The high local pressures and temperatures generated at the point of contact between the particles can overcome the activation energy for the reaction.

Another solid-state approach is thermal decomposition of a suitable precursor. For instance, a complex containing both the platinum center and the cyanide and ammonium ligands could be heated to induce a solid-state transformation into the desired cyanoplatinate framework. The challenge with this method is to find a precursor that decomposes cleanly to the desired product without the formation of unwanted side products.

Solid-state synthesis can also be used to create mixed-metal cyanoplatinate frameworks. By co-milling or heating a mixture of a platinum precursor, a cyanide source, and a salt of another metal, it is possible to create complex, multidimensional structures with interesting physical properties, such as porosity or conductivity.

| Parameter | Value |

|---|---|

| Compound | (NH₄)₂[Pt(CN)₄]Cl₀.₃·3H₂O |

| Crystal System | Tetragonal |

| Space Group | P4/mmm |

| a (Å) | 9.736 |

| c (Å) | 6.490 |

| Pt-C bond length (Å) | ~1.99 |

| C≡N bond length (Å) | ~1.15 |

| Reference | acs.org |

Coordination Chemistry Principles Governing Platinum Ii Cyanide Complexes

Ligand Field Theory and Electronic Structure of [Pt(CN)₄]²⁻

Ligand field theory, an extension of molecular orbital theory, provides a sophisticated model for describing the bonding in coordination complexes. wikipedia.org For the [Pt(CN)₄]²⁻ anion, it explains the origin of its stability, diamagnetism, and characteristic properties.

d-Orbital Splitting in Square Planar Platinum(II) Geometry

In a square planar geometry, the d-orbitals of the central Pt(II) ion are no longer degenerate as they are in a free ion. The four cyanide ligands, positioned along the x and y axes, interact most strongly with the platinum d-orbitals that have significant electron density in the xy-plane. This results in a distinct energy level splitting pattern:

The dx²-y² orbital experiences the most significant destabilization due to its lobes pointing directly at the ligands, forming a high-energy, antibonding molecular orbital.

The dxy orbital, also in the plane but with lobes between the ligands, is destabilized to a lesser extent.

The dz² orbital has some electron density in the xy-plane (the torus) and experiences a smaller degree of destabilization. Its energy level is often shown below the dxy orbital.

The dxz and dyz orbitals are degenerate and experience the least repulsion as their lobes point out of the coordination plane. They are often considered non-bonding or weakly bonding.

This arrangement results in a large energy gap (Δ) between the highest occupied molecular orbital (primarily dz², dxy, dxz, dyz) and the lowest unoccupied molecular orbital (primarily dx²-y²). libretexts.orguomustansiriyah.edu.iq For the d⁸ configuration of Pt(II), the eight electrons fill the four lower-energy d-orbitals, leaving the high-energy dx²-y² orbital empty. This large splitting favors a low-spin, diamagnetic state, which is characteristic of the [Pt(CN)₄]²⁻ complex. chegg.comvedantu.com

d-Orbital Energy Splitting in a [Pt(CN)₄]²⁻ Complex

| Orbital | Interaction with Ligands | Relative Energy Level |

|---|---|---|

| dx²-y² | Strong direct overlap (σ-antibonding) | Highest |

| dxy | Less direct in-plane overlap | High |

| dz² | Minor in-plane overlap (torus) | Intermediate |

Ligand Contribution to Molecular Orbital Interactions

The cyanide ion (CN⁻) is a potent ligand in coordination chemistry, capable of both strong σ-donation and significant π-acceptance.

σ-Donation: The CN⁻ ligand donates a lone pair of electrons from its carbon atom into the empty d-orbitals (and s and p orbitals) of the platinum(II) ion, forming strong Pt-C σ-bonds.

π-Acceptance (Back-bonding): Cyanide possesses empty π* antibonding orbitals. These can accept electron density from the filled d-orbitals of the platinum atom (specifically the dxz, dyz, and dxy orbitals). wikipedia.orguci.edu This interaction, known as π-back-bonding, strengthens the metal-ligand bond and causes a further increase in the ligand field splitting energy (Δ). uci.edu

The combination of strong σ-donation and π-acceptance places cyanide high in the spectrochemical series, classifying it as a strong-field ligand. uci.eduamrita.edu This strong interaction is responsible for the large d-orbital splitting observed in [Pt(CN)₄]²⁻.

Molecular Orbital Contributions in [Pt(CN)₄]²⁻

| Interaction Type | Platinum Orbitals Involved | Ligand Orbitals Involved | Resulting Bond |

|---|---|---|---|

| σ-Donation | dx²-y², dz², s, px, py | σ (HOMO of CN⁻) | Pt-C σ bond |

Bonding Characteristics in Cyanide-Bridged Platinum Systems

While ammonium (B1175870) tetracyanoplatinate(II) exists as a monomeric complex in solution, the cyanide ligand's unique structure allows for the formation of more complex, bridged systems under certain conditions.

Metal-Ligand Coordinate Covalent Bonding Analysis

The bond between platinum and carbon in the [Pt(CN)₄]²⁻ anion is a strong coordinate covalent bond. wikipedia.org This strength is a product of the synergistic σ-donation from the cyanide ligand to the metal and π-back-donation from the metal to the ligand. This robust bonding contributes to the high thermal and chemical stability of the complex. The formation of such stable cyanide complexes is a key principle in the hydrometallurgical extraction and recovery of platinum group metals. google.com

Role of Cyanide as a Bridging Ligand in Extended Structures

The cyanide ligand is ambidentate, meaning it can bond through either its carbon or nitrogen atom. While it almost exclusively binds to single metal centers through carbon, its linear geometry and terminal nitrogen lone pair allow it to act as a bridging ligand (μ-CN), connecting two metal centers (M-C≡N-M'). nih.gov This bridging capability can lead to the formation of multinuclear complexes and extended one-dimensional, two-dimensional, or three-dimensional structures. In platinum chemistry, cyanide-bridged systems can exhibit interesting properties, such as intermolecular orbital overlap and the formation of metal-metal bonded excited states, which are relevant in the study of photophysical phenomena. acs.orgresearchgate.net

Stereochemical Aspects and Isomerism in Platinum(II) Cyanide Coordination Compounds

Isomerism involves compounds with the same chemical formula but different arrangements of atoms. ncert.nic.in While the simple, homoleptic [Pt(CN)₄]²⁻ anion does not exhibit common forms of isomerism, related complexes can.

For the square planar [Pt(CN)₄]²⁻ complex, where all four ligands are identical, geometrical (cis-trans) isomerism is not possible. However, considering substituted platinum(II) cyanide complexes is instructive:

Geometrical Isomerism: In a hypothetical heteroleptic complex like [Pt(CN)₂L₂], where L is another ligand, cis and trans isomers could exist. The cis isomer would have the two cyanide ligands adjacent to each other (90° apart), while the trans isomer would have them on opposite sides (180° apart). ncert.nic.inmatthey.com

Linkage Isomerism: The cyanide ion is potentially an ambidentate ligand. It can coordinate to a metal through the carbon atom (a cyano complex) or through the nitrogen atom (an isocyano complex). For platinum(II), linkage isomerism involving cyanide has been reported, where both Pt-CN and Pt-NC isomers were prepared and characterized. acs.orgacs.org However, the isocyano (Pt-NC) linkage is significantly less stable and much rarer than the standard cyano (Pt-C) linkage.

Supramolecular Interactions in Platinum(II) Cyanide Assemblies

The solid-state structure of ammonium platinous cyanide is not merely a collection of isolated ions but a well-ordered supramolecular assembly held together by a combination of electrostatic forces, platinum-platinum interactions, and hydrogen bonds.

The interplay between the electrostatic attraction of the ammonium and tetracyanoplatinate ions, the potential for Pt-Pt interactions between the stacked anions, and the directional nature of the hydrogen bonds results in a complex and fascinating three-dimensional supramolecular architecture.

Theoretical and Computational Chemistry Approaches for Platinous Cyanide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems. It is widely employed for geometry optimization and the calculation of various molecular properties.

For the tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻, which is the core component of ammonium (B1175870) platinous cyanide, DFT calculations are crucial for determining its ground-state electronic properties. The square planar geometry of this ion is a key feature, and DFT can accurately predict bond lengths and angles.

Theoretical studies have compared different computational strategies for optimizing the geometry of [Pt(CN)₄]²⁻. These studies have benchmarked approximate scalar relativistic methods, such as the scalar zeroth-order regular approximation (ZORA), and non-relativistic calculations using relativistic effective core potentials (ECPs) against fully relativistic four-component approaches. researchgate.net The choice of the exchange-correlation functional within DFT, such as PBE or BLYP, has been shown to influence the calculated bond lengths. For instance, the PBE functional tends to yield a shorter platinum-carbon bond length compared to the BLYP functional. researchgate.net The inclusion of exact Hartree-Fock exchange, as in hybrid functionals like B3LYP, also has a noticeable effect. researchgate.net

The basis set is another critical parameter. A triple-zeta basis set with polarization functions is generally sufficient for converged results for the geometry of the [Pt(CN)₄]²⁻ anion. researchgate.net The electronic configuration of the central platinum(II) ion in the complex is d⁸. In the square planar ligand field, the d-orbitals split, and for a strong-field ligand like cyanide (CN⁻), the eight d-electrons are paired in the lower energy orbitals, resulting in a diamagnetic complex with zero unpaired electrons. rsc.org

The ammonium cation (NH₄⁺) is a simple, well-understood species. DFT calculations readily provide its tetrahedral geometry and electronic properties. Theoretical studies have extensively investigated the harmonic vibrational frequencies of the ammonium ion at various levels of theory, providing a solid foundation for understanding its contribution to the properties of ammonium platinous cyanide. dntb.gov.ua

| Parameter | Calculated Value | Computational Method | Reference |

|---|---|---|---|

| Pt-C bond length | ~2.00 Å | DFT/ZORA/PBE | researchgate.net |

| C-N bond length | ~1.18 Å | DFT/ZORA/PBE | researchgate.net |

| d-electron count (Pt) | 8 | Ligand Field Theory | rsc.org |

| Magnetic property | Diamagnetic | Ligand Field Theory | rsc.org |

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which can be directly correlated with experimental infrared (IR) and Raman spectra. For a complex salt like this compound, the vibrational spectrum is a superposition of the modes of the ammonium cation and the tetracyanoplatinate(II) anion.

For the [Pt(CN)₄]²⁻ anion, the C≡N stretching vibrations are particularly informative and appear in a distinct region of the IR spectrum (around 2100-2200 cm⁻¹). DFT calculations can accurately predict the frequencies of these modes and help in their assignment. The vibrational frequencies of the CN groups are sensitive to the charge state and the surrounding environment of the molecule. mdpi.com

Theoretical analyses of the vibrational modes of ammonium-containing compounds, such as ammonium metavanadate and ammonium perchlorate, provide a framework for understanding the vibrational behavior of the ammonium ion in a crystalline lattice. rsc.orgnih.govnih.gov The vibrational modes of the NH₄⁺ ion, including its stretching and bending vibrations, can be calculated with good accuracy using DFT. For example, the N-H stretching vibrations are typically observed at frequencies above 2800 cm⁻¹. rsc.org By combining the calculated spectra of the individual ions, a theoretical vibrational spectrum for this compound can be constructed and compared with experimental data to validate the computational model.

| Ion | Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Computational Method | Reference |

|---|---|---|---|---|

| [Pt(CN)₄]²⁻ | C≡N stretch | 2100 - 2200 | DFT | mdpi.com |

| NH₄⁺ | N-H stretch | > 2800 | DFT | rsc.org |

| NH₄⁺ | N-H bend | ~1400 - 1700 | DFT | nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to describe the electronic excited states of molecules. It is a primary computational tool for understanding UV-visible absorption spectra and the photophysical properties of compounds, such as luminescence.

While this compound itself is not known for strong luminescence, many tetracyanoplatinate(II) salts are luminescent, and TD-DFT can provide insights into the nature of the electronic transitions responsible for this property. TD-DFT calculations on the [Pt(CN)₄]²⁻ anion can identify the key excited states and the molecular orbitals involved in the electronic transitions. These calculations help in elucidating whether the luminescence arises from metal-centered (d-d) transitions, ligand-to-metal charge transfer (LMCT), or metal-to-ligand charge transfer (MLCT) states.

TD-DFT can be used to model the potential energy surfaces of the ground and excited states, providing a framework for understanding the photophysical pathways following photoexcitation. This includes modeling the absorption of light, internal conversion, intersystem crossing to triplet states, and subsequent radiative (phosphorescence) or non-radiative decay back to the ground state. For platinous cyanide systems, understanding these pathways is key to explaining their luminescence quantum yields and lifetimes. The influence of the crystalline environment and the presence of counter-ions like ammonium can be modeled by including them in the TD-DFT calculations, although such specific studies on this compound are not widely available.

Ab Initio Calculations for High-Accuracy Binding Energy and Stability Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide very high accuracy for certain properties.

For this compound, ab initio calculations can be employed to determine the binding energy between the ammonium cations and the tetracyanoplatinate(II) anion in the crystal lattice. This provides a measure of the stability of the crystal structure. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used for this purpose.

While specific ab initio studies on the binding energy of this compound are scarce, research on the interactions in ammoniated ammonium ion clusters (NH₄⁺(NH₃)ₙ) and other ion-molecule interactions provides a methodological basis. researchgate.netfrontiersin.org These studies often employ methods like MP2 and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) to achieve high accuracy. The binding energies are typically corrected for basis set superposition error (BSSE) and zero-point vibrational energies (ZPVE) to obtain reliable values. researchgate.net

Ab initio ligand field theory (AILFT) is another powerful approach that has been used to study planar complexes like [Pt(CN)₄]²⁻. rsc.org This method provides a detailed picture of the metal-ligand bonding, including the nature of π-interactions, which is crucial for a complete understanding of the electronic structure and stability of the complex. rsc.orgrsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of materials, including conformational changes, diffusion, and phase transitions.

In the context of this compound, (NH₄)₂[Pt(CN)₄], MD simulations can be employed to understand the complex interplay between the ammonium cations (NH₄⁺) and the square planar tetracyanoplatinate(II) anions ([Pt(CN)₄]²⁻). The simulations would typically model the system as a collection of atoms interacting through a defined force field, which is a set of potential energy functions that describe the forces between atoms.

Key areas of investigation using MD simulations include:

Dynamic Behavior of Ions: MD simulations can track the translational and rotational motion of both the ammonium and tetracyanoplatinate ions. This can reveal information about diffusion coefficients, reorientational correlation times, and the nature of ion pairing in the solid state or in solution. For instance, simulations of liquid potassium cyanide (KCN) have been used to investigate the reorientational motion of the cyanide ion and the local liquid structure. rsc.org A similar approach for this compound could elucidate the rotational dynamics of the ammonium ions and the librational motions of the square planar [Pt(CN)₄]²⁻ anions.

Phase Transitions: Crystalline solids containing molecular ions often exhibit phase transitions driven by changes in the orientational order of these ions. MD simulations can be used to study these transitions by monitoring the system's properties, such as energy, density, and order parameters, as a function of temperature or pressure. For this compound, simulations could explore the transition from a low-temperature ordered phase, where the orientations of the NH₄⁺ and [Pt(CN)₄]²⁻ ions are fixed, to a high-temperature disordered phase where they can undergo reorientational motion. The simulation can help identify the transition temperature and the microscopic mechanisms driving the phase change. Studies on rubidium cyanide have shown a first-order phase transition, and similar phenomena could be investigated for this compound. capes.gov.br

Vibrational Spectroscopy: The vibrational frequencies of the constituent ions can be calculated from MD trajectories through the Fourier transform of the velocity autocorrelation function. This allows for a direct comparison with experimental infrared (IR) and Raman spectroscopy data, aiding in the interpretation of the spectra and the validation of the force field used in the simulation. For example, the characteristic vibrational modes of the NH₄⁺ ion and the Pt-C and C≡N modes of the [Pt(CN)₄]²⁻ anion could be analyzed.

The following table illustrates the types of parameters that would be essential for setting up an MD simulation of this compound.

| Parameter Type | Description | Example for (NH₄)₂[Pt(CN)₄] |

| Force Field | A collection of equations and associated constants designed to reproduce molecular geometry and selected properties of a system. | A combination of a standard force field for organic molecules (for NH₄⁺) and a custom-parameterized force field for the [Pt(CN)₄]²⁻ anion, potentially derived from quantum mechanical calculations. |

| Atomic Charges | Partial charges assigned to each atom to model electrostatic interactions. | Charges on N, H, Pt, and C atoms would be derived from quantum chemical calculations to accurately represent the charge distribution in the ions. |

| Lennard-Jones Parameters | Parameters (ε and σ) that describe the van der Waals interactions between atoms. | These would be defined for each atom type (N, H, Pt, C) to model short-range repulsive and long-range attractive forces. |

| Bonding Parameters | Parameters describing the energy associated with bond stretching, angle bending, and dihedral torsions. | For the NH₄⁺ ion, these would include force constants for N-H bonds and H-N-H angles. For the [Pt(CN)₄]²⁻ ion, parameters for Pt-C and C≡N bond stretching and C-Pt-C angle bending would be crucial. |

| Simulation Ensemble | The set of thermodynamic variables that are kept constant during the simulation. | NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) ensembles are commonly used. |

MD simulations of platinum-containing systems have been performed to understand the interaction of platinum clusters with carbon surfaces, which is relevant for catalysis. researchgate.net These studies demonstrate the capability of MD to model the behavior of platinum at the atomic level.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks (excluding toxicological implications)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their physical, chemical, or biological activity. While widely used in drug discovery to predict toxicity and efficacy nih.govnih.govresearchgate.netnih.govnih.gov, the QSAR framework can be applied to any set of compounds to predict a variety of properties, excluding toxicological aspects as per the scope of this article.

For a series of platinous cyanide complexes, a QSAR study could be developed to predict properties such as:

Photophysical Properties: Many platinum complexes exhibit interesting photophysical properties, such as luminescence. A QSAR model could be developed to predict the emission wavelength, quantum yield, or lifetime of a series of substituted tetracyanoplatinate(II) complexes. The descriptors could include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as descriptors that quantify the nature of the ligands.

Material Properties: The properties of materials based on platinous cyanides, such as their conductivity or magnetic susceptibility, could also be the subject of QSAR studies. For example, a QSAR model could aim to predict the band gap of a series of mixed-metal platinous cyanides based on the properties of the constituent metal ions and ligands.

The development of a QSAR model involves several key steps:

Data Set Selection: A diverse set of platinous cyanide compounds with measured values for the property of interest is required.

Descriptor Calculation: A large number of numerical descriptors are calculated for each compound in the data set. These descriptors can be classified into different categories:

Constitutional Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

Topological Descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical Descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment).

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., artificial neural networks), are used to build a mathematical equation that relates a subset of the calculated descriptors to the measured property. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

The following table provides examples of descriptors that could be used in a hypothetical QSAR study on the catalytic activity of platinous cyanide complexes.

| Descriptor Class | Descriptor Example | Relevance to Catalytic Activity |

| Quantum Chemical | Energy of the Lowest Unoccupied Molecular Orbital (LUMO) | Relates to the ability of the complex to accept electrons from a substrate. |

| Quantum Chemical | Charge on the Platinum Atom | Influences the strength of the interaction between the catalyst and the reactants. |

| Geometrical | Solvent Accessible Surface Area | Describes the steric accessibility of the catalytic platinum center. |

| Topological | Wiener Index | A measure of the molecular branching, which can influence the approach of substrates. |

| Constitutional | Molecular Weight | Can be related to diffusion and transport properties in a catalytic system. |

QSAR studies on other metal complexes, such as those of vanadium, have demonstrated the utility of this approach in rationalizing structure-activity relationships. nih.gov Similar methodologies could be applied to platinous cyanide systems to guide the design of new materials with desired properties.

Reactivity and Reaction Pathways of Platinum Cyanide Species in Diverse Chemical Environments

Ligand Exchange Reactions and Kinetic Studies

Ligand exchange in square-planar platinum(II) complexes, such as the tetracyanoplatinate(II) anion found in ammonium (B1175870) platinous cyanide, typically proceeds through an associative mechanism. semanticscholar.org This process involves the approach of an incoming ligand to the complex, forming a five-coordinate trigonal-bipyramidal intermediate before a ligand from the original complex departs. nih.gov The rates of these reactions are influenced by several factors, including the nature of the entering and leaving ligands, the solvent, and the electronic and steric properties of the complex itself.

Kinetic studies on analogous platinum(II) complexes reveal that the substitution process can occur in consecutive steps. For instance, in the reaction of some cis-diaqua platinum(II) complexes, the first step is dependent on the concentration of the incoming ligand, while the second, slower step, which often involves ring closure in the case of a chelating ligand, is independent of the ligand concentration. tandfonline.comresearchgate.net The activation parameters derived from these studies, such as activation enthalpy and entropy, often support an associative mode of activation for the ligand substitution. tandfonline.com

The general rate law for the substitution of a ligand X by a ligand Y in a square-planar platinum(II) complex can be described by the following equation:

Rate = (k₁ + k₂[Y])[Complex]

Here, k₁ represents the solvent-assisted pathway, where a solvent molecule first replaces a ligand, which is then substituted by the incoming ligand Y. The k₂ term represents the direct nucleophilic attack of the incoming ligand Y on the platinum complex.

| Complex | Entering Ligand | Solvent | k₁ (s⁻¹) | k₂ (M⁻¹s⁻¹) | Mechanism Pathway |

|---|---|---|---|---|---|

| cis-[Pt(NH₃)₂(H₂O)₂]²⁺ | Thiourea | Water | - | - | Associative |

| [PtCl₄]²⁻ | NH₃ | Water | 3.5 x 10⁻⁵ | 3.7 x 10⁻³ | Associative |

| [Pt(CN)₄]²⁻ | ¹³CN⁻ | Water | Very Slow Exchange | - |

Redox Behavior and Electrocatalytic Mechanisms involving Platinum(II) Cyanides

The tetracyanoplatinate(II) anion is generally stable in its +2 oxidation state. However, it can participate in redox reactions under specific conditions, particularly on electrode surfaces.

Oxidation Pathways of Cyanide on Platinum Electrodes

The electrochemical oxidation of cyanide on platinum electrodes is a complex process that can proceed through several pathways. In industrial wastewater treatment, electrochemical oxidation is a recognized method for cyanide detoxification. netsolwater.com The process involves the generation of highly reactive oxidizing species, such as hydroxyl radicals, at the electrode surface, which then break down the cyanide ions. netsolwater.com

Direct anodic oxidation of cyanide on a platinum surface can lead to the formation of cyanate (CNO⁻) and subsequently to less toxic products like carbon dioxide and nitrogen gas. yokogawa.com The reaction is generally more efficient at higher pH values. yokogawa.com However, the platinum surface can also catalyze other reactions, and its efficiency can be affected by the formation of passivating layers or the adsorption of intermediates. yokogawa.comktu.lt Voltammetric studies have shown that the electrochemical oxidation of cyanide often occurs concurrently with water electrolysis, especially at potentials exceeding 1.1 V. ktu.lt

Influence of Ammonium Counterions on Electrochemical Processes

The presence of ammonium (NH₄⁺) counterions can influence the electrochemical processes involving the tetracyanoplatinate(II) anion. Ammonium ions can affect the double-layer structure at the electrode-solution interface and can participate in acid-base equilibria, which in turn alters the local pH. Changes in pH can significantly impact the cyanide oxidation pathway.

Hydrolytic Degradation Pathways of Cyanide Ligands in Platinum Complexes

The tetracyanoplatinate(II) complex is known for its high thermodynamic stability, which implies a slow rate of hydrolytic degradation under normal conditions. The strong sigma-donor and pi-acceptor characteristics of the cyanide ligand contribute to a robust platinum-carbon bond.

However, like many coordination complexes, the cyanide ligands can undergo hydrolysis, particularly under forcing conditions such as extreme pH or elevated temperatures. The hydrolysis of a cyanide ligand would involve the nucleophilic attack of a water molecule or hydroxide ion on the carbon atom of the coordinated cyanide, potentially leading to the formation of a carbamoyl or carboxylate ligand, followed by the eventual release of ammonia (B1221849) and carbonate.

In the context of other platinum(II) complexes, particularly anticancer drugs like cisplatin, hydrolysis is a crucial activation step. pensoft.netresearchgate.net For these complexes, the hydrolysis of chloride ligands is facilitated by the lower chloride concentration inside cells compared to the bloodstream. researchgate.net While the cyanide ligands in [Pt(CN)₄]²⁻ are significantly less labile than the chloride ligands in cisplatin, the general principles of nucleophilic attack by water apply. The rate of hydrolysis would be expected to be very slow, reflecting the high stability of the complex.

Photoreactivity and Photodegradation Mechanisms

The tetracyanoplatinate(II) ion exhibits interesting photophysical properties. Upon excitation with ultraviolet light, aqueous solutions of [Pt(CN)₄]²⁻ can emit light, a phenomenon known as phosphorescence. acs.org This luminescence is sensitive to the environment, including solvent and temperature.

Irradiation of platinum-cyanide complexes can also lead to photodegradation. The mechanism of photodegradation of cyanide in the presence of a photocatalyst like TiO₂ involves the generation of electron-hole pairs upon UV irradiation. journalssystem.com These charge carriers can then react with water and oxygen to produce highly reactive oxygen species, such as hydroxyl radicals, which are capable of oxidizing the cyanide ligands. journalssystem.com

Even in the absence of a dedicated photocatalyst, direct photolysis of cyanide can occur, although generally at a slower rate. nih.gov The UV irradiation can promote the complex to an excited state, making it more susceptible to reaction with surrounding water molecules or dissolved oxygen, leading to the oxidation of the cyanide ligand. The photodegradation process can be enhanced by the addition of oxidizing agents like hydrogen peroxide. journalssystem.com

Coordination to Other Metal Centers via Cyanide Bridges

The cyanide ligand is an excellent bridging ligand due to the presence of lone pairs of electrons on both the carbon and nitrogen atoms. The tetracyanoplatinate(II) anion can act as a building block to form multinuclear coordination complexes. nih.gov In these structures, the nitrogen end of the cyanide ligand coordinates to another metal center, forming a cyanide bridge (Pt-C≡N-M).

Exploration of Solid State Phenomena and Functional Materials Derived from Platinum Ii Cyanide Frameworks

Design Principles for Luminescent Platinum(II) Cyanide Materials

The luminescence of platinum(II) cyanide materials is deeply rooted in their molecular and electronic structure. By understanding and manipulating these foundational aspects, researchers can design materials with specific and desirable emissive properties.

Structure-Property Relationships in Luminescent Coordination Polymers

The relationship between the structure of luminescent coordination polymers and their properties is a cornerstone of materials design. In platinum(II) cyanide frameworks, the arrangement of the constituent ions and ligands dictates the electronic environment of the platinum centers and, consequently, their photophysical behavior. researchgate.net The formation of coordination polymers allows for the creation of extended networks where interactions between metal centers can influence luminescence. researchgate.netnih.gov

The cyanide ligand, a strong field ligand, plays a crucial role in the electronic structure of these complexes, contributing to the high ligand field strength that can suppress non-radiative decay pathways and promote efficient phosphorescence. nih.gov The geometry of the complex, typically a distorted square-planar arrangement around the Pt(II) center, is also a key determinant of the observed luminescent properties. acs.org

Tuning Emission Characteristics via Ligand Modification and Crystal Engineering

The emission characteristics of platinum(II) cyanide materials can be finely tuned through two primary strategies: ligand modification and crystal engineering.

Ligand Modification: Altering the ligands attached to the platinum center can significantly impact the energy levels of the complex and thus its emission color and efficiency. tandfonline.comacs.org Introducing different ancillary ligands can modify the metal-to-ligand charge-transfer (MLCT) and ligand-centered (LC) excited states, which are often responsible for the observed luminescence. acs.org For instance, the use of cyclometalated ligands has been shown to be effective in achieving tunable emission across the visible spectrum. acs.org Computational studies, such as those employing density functional theory (DFT), are instrumental in predicting how ligand modifications will affect the photophysical properties of the resulting complexes. tandfonline.com

Crystal Engineering: This approach focuses on controlling the arrangement of molecules in the solid state to influence their collective properties. nih.gov In the context of platinum(II) cyanide materials, crystal engineering can be used to control the intermolecular distances and orientations, which can lead to the formation of excimers or exciplexes with distinct, often red-shifted, emission profiles. acs.org The presence of solvent molecules within the crystal lattice can also play a significant role in determining the packing and, consequently, the luminescent behavior. unizar.es

Supramolecular Assembly and Extended Network Formation

The self-assembly of molecular components into well-defined supramolecular structures is a powerful tool for creating novel materials with tailored functionalities. acs.orgnih.gov In the realm of platinum(II) cyanide chemistry, this principle is leveraged to construct extended networks with interesting dimensionalities and properties.

Crystal Engineering Strategies for Low-Dimensional Materials

The rational design of low-dimensional materials, such as one-dimensional (1D) chains and two-dimensional (2D) sheets, from platinum(II) cyanide building blocks relies heavily on crystal engineering principles. nih.gov The directionality of the cyanide ligand facilitates the formation of extended networks. nih.gov By carefully selecting counterions and ancillary ligands, it is possible to guide the self-assembly process towards specific dimensionalities. academie-sciences.fr For example, the use of bulky organic cations can effectively separate the platinum cyanide chains or layers, leading to the formation of low-dimensional structures.

Applications in Advanced Materials Science (academically oriented, no direct commercial/product focus)

The unique properties of materials derived from platinum(II) cyanide frameworks have led to their exploration in various areas of advanced materials science, with a focus on fundamental research and potential future applications.

One area of interest is the development of sensory materials. The vapochromic and solvatochromic properties of some platinum(II) pincer complexes, where color changes are induced by the presence of volatile organic compounds (VOCs) or different solvents, highlight their potential as chemical sensors. unizar.es These changes are often linked to alterations in the Pt-Pt interactions within the crystal structure upon guest molecule binding. unizar.es

Furthermore, the luminescent properties of these materials make them candidates for research in light-emitting devices and oxygen sensing. The long-lived triplet excited states of some platinum(II) complexes are particularly advantageous for applications such as luminescent oxygen sensing, where the luminescence is quenched in the presence of oxygen. rsc.org The ability to tune the emission color and lifetime through ligand modification is a key advantage in designing materials for specific optical applications. rsc.org

Fundamental Studies in Optical and Optoelectronic Materials

The optical properties of materials based on the tetracyanoplatinate(II) anion are of significant interest due to their potential applications in lighting and optoelectronics. These properties are dominated by the electronic structure of the [Pt(CN)₄]²⁻ complex and the intermolecular Pt-Pt interactions in the solid state.

In the solid state, the cations' size and shape mediate the packing of the platinum complexes. This packing determines the distance between adjacent platinum atoms. When these distances are short enough, metal-metal interactions occur, which can lead to the formation of new electronic states and significantly alter the material's absorption and emission spectra. For instance, bimetallic anionic units connected by a bridging cyanide ligand have been synthesized and characterized, showing distinct photophysical properties in the solid state and in polymer films. acs.org The emission properties of these materials are highly dependent on these weak interactions, making them sensitive probes of their local environment. Although specific studies focusing solely on ammonium (B1175870) platinous cyanide are limited, the principles derived from related systems suggest that the ammonium ion would facilitate a tightly packed crystal lattice, potentially enhancing Pt-Pt interactions and influencing the material's luminescent characteristics.

Table 1: Selected Bond Lengths in Platinum(II) Cyanide Complexes

Sensing Mechanisms for Anions (e.g., cyanide or fluoride (B91410) complexation)

Platinum(II) frameworks have been developed as effective sensors for various anions. The sensing mechanism often relies on the strong coordination of the target anion to the platinum center, which induces a measurable change in the material's optical or electrochemical properties.

Cyanide Sensing and Sequestration: Platinum(II) complexes are highly effective at binding cyanide ions due to the formation of the thermodynamically stable tetracyanoplatinate(II), [Pt(CN)₄]²⁻. This reaction forms the basis of their use as cyanide scavengers and sensors. acs.orgnih.gov Studies on alternative Pt(II) materials containing sulfide (B99878) and amine ligands show enhanced reactivity toward cyanide, with the final product being the stable tetracyanoplatinate(II) ion. nih.gov The reaction stoichiometry indicates that one platinum(II) center can bind four cyanide ions. nih.gov The progress of this complexation can be monitored using techniques such as UV-vis spectrophotometry or with a cyanide ion-selective electrode. acs.org

Anion Recognition Frameworks: More sophisticated sensing mechanisms involve host-guest chemistry, where a platinum(II)-based framework provides a specific binding site for an anion. For example, self-assembled Pt(II) loop complexes have been shown to recognize and sense anions through a combination of electrostatic interactions, hydrogen bonding, and π–π stacking. researchgate.net While these examples use organic ligands and counter-ions, the principles are applicable to ammonium-containing frameworks. The ammonium ion itself can participate in hydrogen bonding, potentially enhancing the selectivity of the framework for certain anions.

In related fields, ammonium borane (B79455) derivatives have been designed as highly selective receptors for fluoride and cyanide in aqueous solutions. nih.govacs.orgresearchgate.net These systems demonstrate how the ammonium group can play a crucial role in anion recognition. In one instance, a para-substituted ammonium borane exhibits a very high affinity for cyanide, while the ortho-derivative selectively complexes fluoride due to a combination of steric and electronic effects. nih.govacs.org This highlights the potential for tuning the selectivity of a sensor by precise placement of the ammonium functionality within a receptor framework.

Table 2: Anion Binding and Sensing Data

Research into Photomagnetic Coordination Frameworks

Photomagnetic materials, whose magnetic properties can be switched by light, are of great interest for data storage and spintronic devices. Research in this area has led to the development of complex coordination frameworks where platinum-cyanide units play a crucial structural and electronic role.

A successful strategy for creating such materials involves a two-step approach using pre-synthesized building blocks. nih.govnih.gov Researchers have designed and isolated a bimetallic photomagnetic secondary building unit (SBU) with the formula [(NC)₇Mo(IV)-CN-Pt(IV)(NH₃)₄-NC-Mo(IV)(CN)₇]⁴⁻. nih.govacs.org In this SBU, a central [Pt(IV)(NH₃)₄]²⁺ unit is bridged to two octacyanomolybdate(IV) ions via cyanide ligands. It is important to note that this involves platinum in the +4 oxidation state and coordinated ammonia (B1221849) (ammine) ligands, rather than ammonium platinous cyanide.

Development of Novel Coordination Polymers for Ion Adsorption and Separation

The ability of cyanide to act as a bridging ligand between metal centers makes the tetracyanoplatinate(II) unit an excellent component for building porous coordination polymers, also known as metal-organic frameworks (MOFs). These materials are characterized by well-defined channels and cavities that can be utilized for the selective adsorption and separation of ions and small molecules.

The heterotrimetallic frameworks described in the previous section are prime examples of such polymers. The assembly of the Mo-Pt-Mo SBUs with linker ions like [Mn(dpop)]²⁺ results in structures with significant void space. nih.govacs.org In one case, the water-filled cavities occupy approximately 40% of the unit cell volume. acs.org This porosity is fundamental for potential applications in ion adsorption. The ions within these channels are often held in place by weak interactions, such as hydrogen bonds, and can potentially be exchanged for other ions.

While research specifically targeting ion adsorption with this compound polymers is not widespread, the structural motifs are highly conducive to such applications. The charge of the framework and the nature of the counter-ions are critical. Anionic frameworks built from units like [Pt(CN)₄]²⁻ require cations to balance the charge. If these cations are mobile, such as ammonium, they could potentially be exchanged for other cations, providing a mechanism for ion separation. Furthermore, the use of specific ammonium salts has been shown to enhance the solubility of related cyanide complexes (ferrocyanide/ferricyanide) in various solvents, a key factor in processes like solvent extraction and flow-battery applications that rely on the controlled movement and separation of ions. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.